An In-Depth Technical Guide to 2-Amino-6-nitrophenol: Properties, Structure, and Synthesis
An In-Depth Technical Guide to 2-Amino-6-nitrophenol: Properties, Structure, and Synthesis
Abstract
2-Amino-6-nitrophenol is a substituted aromatic compound of significant interest in synthetic organic chemistry. Possessing three distinct functional groups—amino, nitro, and hydroxyl—on a benzene scaffold, it serves as a versatile intermediate for the synthesis of dyes, heterocyclic compounds, and potentially novel pharmaceutical agents. This technical guide provides a comprehensive overview of the core chemical properties, molecular structure, and spectroscopic profile of 2-Amino-6-nitrophenol. A detailed, field-proven laboratory protocol for its synthesis via selective reduction is presented, accompanied by an analysis of its chemical reactivity and applications. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this valuable chemical building block.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its application in research and development. 2-Amino-6-nitrophenol is classified as a substituted nitrophenol, with its properties largely dictated by the interplay of its functional groups.
Table 1: Key Chemical Identifiers for 2-Amino-6-nitrophenol
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-amino-6-nitrophenol | [1] |
| CAS Number | 603-87-2 | [1][2] |
| Molecular Formula | C₆H₆N₂O₃ | [1] |
| Canonical SMILES | C1=CC(=C(C(=C1)[O-])O)N | [1] |
| InChI Key | AACMNEWXGKOJJK-UHFFFAOYSA-N |[1] |
Table 2: Physicochemical Properties of 2-Amino-6-nitrophenol
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 154.12 g/mol | [1] |
| Appearance | Dark brown solid | [3] |
| Density | 1.5 ± 0.1 g/cm³ | [2] |
| Boiling Point | 280.3 ± 25.0 °C at 760 mmHg | [2] |
| Flash Point | 123.3 ± 23.2 °C | [2] |
| Topological Polar Surface Area | 92.1 Ų | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 4 |[4] |
Molecular Structure and Spectroscopic Profile
The arrangement of the functional groups in 2-Amino-6-nitrophenol dictates its electronic properties, reactivity, and spectroscopic signature. The electron-donating amino (-NH₂) and hydroxyl (-OH) groups are ortho to each other, while the strongly electron-withdrawing nitro (-NO₂) group is positioned ortho to the hydroxyl group and meta to the amino group. This configuration creates a unique electronic environment that influences its chemical behavior.
Caption: Molecular structure of 2-Amino-6-nitrophenol.
Spectroscopic Analysis
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¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum is expected to show distinct signals for the aromatic protons, which are split into a complex pattern due to their coupling with each other. The protons of the amino and hydroxyl groups will appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration. A reported spectrum in CDCl₃ showed signals at δ 6.78 (t, 1H), 6.95 (d, 1H), and 7.47 (d, 1H) for the aromatic protons.[3]
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Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.[1] Characteristic absorption bands are expected for the O-H stretch of the phenol (around 3300-3500 cm⁻¹), the N-H stretches of the primary amine (two bands around 3350-3450 cm⁻¹), the asymmetric and symmetric N-O stretches of the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).
Synthesis Protocol: Selective Reduction of 2,6-Dinitrophenol
The synthesis of 2-Amino-6-nitrophenol is most commonly achieved through the selective partial reduction of 2,6-dinitrophenol. This method is advantageous as it utilizes readily available starting materials and a reducing agent that can differentiate between the two nitro groups under controlled conditions.
Principle of the Reaction
The chosen protocol employs sodium sulfide nonahydrate (Na₂S·9H₂O) as the reducing agent.[3] In an aqueous ammoniacal solution, the sulfide ion acts as a nucleophile to selectively reduce one of the two electronically similar nitro groups to an amine. The reaction temperature is a critical parameter; heating to around 70°C provides the necessary activation energy without leading to over-reduction to the diamine product. The causality behind this choice lies in the balance of reactivity and selectivity offered by sodium sulfide, making it a cost-effective and reliable reagent for this specific transformation.
Experimental Workflow
The synthesis follows a logical progression from reaction setup to product isolation and purification. Each stage is designed to maximize yield and purity.
Caption: Workflow for the synthesis of 2-Amino-6-nitrophenol.
Detailed Step-by-Step Protocol
This protocol is adapted from established procedures and should only be performed by trained personnel with appropriate safety measures in place.[3]
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Reactor Setup: In a reaction vessel equipped with a stirrer and heating mantle, prepare a suspension of 2,6-dinitrophenol (5.0 g, 27 mmol), ammonium hydroxide (3 ml), and ammonium chloride (14 g) in 30 ml of water.
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Addition of Reducing Agent: To the stirred suspension, add an aqueous solution of sodium sulfide nonahydrate (24.19 g, 100 mmol).
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Reaction: Heat the reaction mixture to 70°C and maintain stirring at this temperature for 2 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) to ensure full consumption of the starting material.
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Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Slowly acidify the mixture to a pH of approximately 3.2 using 2N HCl. This step protonates the phenoxide and precipitates the product.
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Isolation: Collect the resulting brown precipitate by filtration.
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Extraction: Transfer the filtrate to a separatory funnel and extract with chloroform (6 x 75 ml) to recover any dissolved product.
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Product Combination and Drying: Combine the filtered precipitate with the chloroform extracts. Remove the solvent by vacuum evaporation to yield the crude 2-amino-6-nitrophenol as a dark brown solid.
Self-Validation and Characterization
The trustworthiness of this protocol is ensured by built-in validation checkpoints. The identity and purity of the synthesized product must be confirmed through analytical methods:
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Melting Point Determination: Compare the melting point of the product with the literature value.
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Spectroscopic Confirmation: Acquire ¹H NMR and IR spectra and compare them with reference data to confirm the molecular structure and the presence of all key functional groups.
Reactivity and Applications in Chemical Synthesis
The synthetic utility of 2-Amino-6-nitrophenol stems from the distinct reactivity of its three functional groups, which can be addressed with high selectivity.
Chemical Reactivity
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Amino Group (-NH₂): As a primary aromatic amine, this group can undergo diazotization when treated with nitrous acid to form a diazonium salt. This intermediate is highly valuable for introducing other functional groups (e.g., halogens, cyano) or for use in azo coupling reactions to form dyes.
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Nitro Group (-NO₂): The remaining nitro group can be reduced to a second amino group under more vigorous conditions (e.g., catalytic hydrogenation with Pd/C), yielding 2,6-diaminophenol.[5] This diamine is a precursor to various heterocyclic structures.
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Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can undergo O-alkylation or O-acylation to form ethers and esters, respectively.
Caption: Key reactivity pathways of 2-Amino-6-nitrophenol.
Utility in Drug Development and Materials Science
While not an active pharmaceutical ingredient itself, 2-Amino-6-nitrophenol is a valuable scaffold. The reduction of aromatic nitro compounds is a cornerstone transformation in the synthesis of many bioactive molecules and drugs.[5][6] Its trifunctional nature allows for stepwise, orthogonal chemical modifications, making it an ideal starting material for building complex molecular architectures. Its derivatives are investigated for applications in:
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Azo Dyes: The diazotized form can be coupled with other aromatic compounds to produce a wide range of colored dyes.
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Heterocycle Synthesis: The 1,2-amino-hydroxy arrangement is a classic precursor for the synthesis of benzoxazoles, a heterocyclic motif found in many biologically active compounds.
Safety and Handling
2-Amino-6-nitrophenol is a hazardous substance and must be handled with appropriate precautions.
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GHS Hazard Classification: According to the Globally Harmonized System, this compound is classified with the following hazards[1]:
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
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H341: Suspected of causing genetic defects.
-
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Handling Precautions:
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Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
-
First Aid Measures:
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Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.
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Conclusion
2-Amino-6-nitrophenol is a synthetically important molecule characterized by its unique arrangement of amino, nitro, and hydroxyl functional groups. Its well-defined physicochemical properties and predictable spectroscopic profile make it a reliable building block for advanced chemical synthesis. The selective reduction of 2,6-dinitrophenol provides a robust and scalable route to its production. Understanding the specific reactivity of each functional group is key to leveraging this compound's potential in the development of new dyes, materials, and complex organic molecules relevant to the pharmaceutical industry. Strict adherence to safety protocols is mandatory when handling this hazardous chemical.
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